Trimethylamine N-oxide dihydrate
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Overview
Description
Trimethylamine N-oxide dihydrate is an organic compound with the formula (CH₃)₃NO·2H₂O. It belongs to the class of amine oxides and is typically encountered as a dihydrate. This compound is a colorless, water-soluble solid and is found naturally in the tissues of marine crustaceans and fish, where it helps to stabilize proteins under high-pressure conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylamine N-oxide dihydrate can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves the oxidation of trimethylamine using hydrogen peroxide. The process is optimized to ensure high yield and purity, often involving purification steps such as crystallization to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Trimethylamine N-oxide dihydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced back to trimethylamine.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Commonly uses hydrogen peroxide as the oxidizing agent.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Produces oxidized organic compounds.
Reduction: Yields trimethylamine.
Substitution: Forms various substituted amine oxides.
Scientific Research Applications
Trimethylamine N-oxide dihydrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent and in the synthesis of quaternary ammonium compounds.
Biology: Studied for its role in stabilizing proteins under high-pressure conditions in marine organisms.
Medicine: Investigated for its involvement in cardiovascular diseases and its potential as a biomarker.
Industry: Utilized in the production of flavoring agents and as a warning agent for flammable gases.
Mechanism of Action
Trimethylamine N-oxide dihydrate stabilizes proteins by interacting with water molecules, which helps to maintain the protein structure under high-pressure conditions. It also activates the ROS/NLRP3 inflammasome, inducing inflammation, and accelerates fibroblast-myofibroblast differentiation by activating the TGF-β/smad2 signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Trimethylamine: The precursor to trimethylamine N-oxide.
Dimethylamine N-oxide: Similar structure but with two methyl groups instead of three.
Choline: A trimethyl quaternary ammonium compound that can be metabolized to trimethylamine.
Uniqueness
Trimethylamine N-oxide dihydrate is unique due to its ability to stabilize proteins under extreme conditions, which is not commonly observed in other similar compounds. Its role in marine biology and potential implications in human health further distinguish it from other amine oxides .
Properties
CAS No. |
62637-93-8 |
---|---|
Molecular Formula |
C3H11NO2 |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
N,N-dimethylmethanamine oxide;hydrate |
InChI |
InChI=1S/C3H9NO.H2O/c1-4(2,3)5;/h1-3H3;1H2 |
InChI Key |
GYFWCKUYWWTXCE-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)[O-].O.O |
Canonical SMILES |
C[N+](C)(C)[O-].O |
Key on ui other cas no. |
62637-93-8 |
physical_description |
Colourless to yellow solid; Odourless |
Pictograms |
Irritant |
solubility |
Soluble in water Soluble (in ethanol) |
Synonyms |
N,N-Dimethylmethanamine N-Oxide Dihydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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